2-Fluoropropane
Overview
Description
2-Fluoropropane is a molecule of interest in various fields such as medicine, agriculture, and materials science due to the unique properties imparted by the presence of a fluorine atom. Fluorine's introduction into organic compounds can enhance performance and confer new functionalities, although it is not commonly found in natural metabolic pathways .
Synthesis Analysis
The synthesis of 2-fluoropropane derivatives has been explored through different methods. One approach involves biocatalytic synthesis, where 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was produced using genetically engineered E. coli, which coexpresses enzymes capable of transforming malonate into the fluorinated compound . Another method includes the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) through a two-step reaction sequence involving fluorination with fluorine-18 . Additionally, optically active 2-fluoropropanoic acid and its analogs have been synthesized using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide .
Molecular Structure Analysis
The molecular structure and conformational properties of 2-fluoropropane derivatives have been studied using various techniques. For instance, 2-fluoroanisole was investigated using gas electron diffraction and quantum chemical methods, revealing the existence of planar and nonplanar conformations . The rotational and vibrational spectra of 2-fluoropropane have also been measured, providing insights into its rotational constants and internal rotation barrier .
Chemical Reactions Analysis
2-Fluoropropane and its derivatives participate in a variety of chemical reactions. For example, 1-fluoropropane-2-one has been investigated as an effective solid electrolyte interface (SEI) forming additive for lithium-ion batteries, reacting with propylene carbonate and vinylene carbonate to improve first cycle efficiency and cycling stability . The interaction of fluoride ions with 2-nitropropane has been shown to facilitate tautomerization and encourage reactions with benzyl halides and Michael acceptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoropropane derivatives are influenced by the presence of fluorine. The fluorination of 2-methylpropane over cobalt trifluoride results in a mixture of polyfluoro(2-methylpropanes) and polyfluorobutanes, with a preference for compounds where the tertiary hydrogen is replaced by fluorine . The biodistribution of radiolabeled 2-fluoropropane derivatives in mice has been studied, emphasizing the importance of in vivo stability for positron emission tomography (PET) tracers . The dipole moment of 2-fluoropropane has been determined to be 1.96 D, which is significant for understanding its behavior in various environments .
Scientific Research Applications
Application in Battery Technology
1-Fluoropropane-2-one, a derivative of 2-Fluoropropane, has been studied for its potential application as an SEI-forming additive in lithium-ion batteries. The research focuses on its performance in propylene carbonate-based electrolytes on graphite electrodes, particularly in enhancing first cycle efficiency, high rate performance, and long-term cycling stability. It has shown promising results in improving the overall efficiency and stability of lithium-ion batteries (Krämer et al., 2012). The mechanism of this SEI-forming additive was further investigated to understand its interaction and benefits in lithium-ion batteries (Krämer et al., 2012).
Biomedical Imaging and Tracers
2-Fluoropropane derivatives like 2-[(18)F]Fluoroethanol and 3-[(18)F]fluoropropanol have been studied for their application in positron emission tomography (PET) imaging. These compounds are part of the structure of many radiotracers and their biodistribution in mice has been studied to understand their potential in medical imaging and the synthesis of related tracers (Pan et al., 2013).
In Chemical Synthesis and Fluorination Reactions
Research has been conducted on the synthesis of fluoropropanes and their derivatives, indicating their potential use in various chemical synthesis and fluorination reactions. The studies encompass a wide range of synthesis techniques and analyze the properties and yields of the resultant compounds, providing insights into their possible applications in different chemical processes (D’hooghe & Kimpe, 2006), (Posakony & Tewson, 2002).
Biocatalytic Synthesis
A study demonstrated the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid using E. coli, expressing the potential of 2-Fluoropropane derivatives in expanding the molecular space for discovery by combining synthetic with natural compounds. This approach signifies the importance of 2-Fluoropropane derivatives in the development of new biosynthetic strategies (Liu et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-fluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZBCYBKGCOFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073902 | |
Record name | Propane, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropropane | |
CAS RN |
420-26-8 | |
Record name | 2-Fluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.